[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate
Description
[4-(1-Pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate (CAS: 882855-90-5) is a benzylamine derivative featuring a pyrrolidine ring conjugated to a carbonyl group at the para-position of the benzylamine scaffold. The molecular formula is C₁₃H₁₇N₂O·HCl·H₂O, with a molecular weight of 286.76 g/mol (free base: 229.3 g/mol). Its hydrochloride hydrate form improves solubility and stability, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-pyrrolidin-1-ylmethanone;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH.H2O/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-14;;/h3-6H,1-2,7-9,13H2;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDZVARVDVSALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CN.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate typically involves the reaction of 4-(1-pyrrolidinylcarbonyl)benzylamine with hydrochloric acid in the presence of water. The reaction conditions often include room temperature and a controlled environment to ensure the purity and stability of the final product .
Industrial Production Methods
In industrial settings, the production of [4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high yield and consistency in the product’s quality .
Chemical Reactions Analysis
Types of Reactions
[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other amine derivatives.
Substitution: The compound can participate in substitution reactions, where the pyrrolidinyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of [4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
(a) [3-(1H-Tetrazol-5-yl)benzyl]amine Hydrochloride Hydrate
- CAS : 1356003-22-9
- Molecular Formula : C₈H₁₀N₅·HCl·H₂O
- Molecular Weight : 229.67 g/mol
- Key Differences : Replaces the pyrrolidinylcarbonyl group with a tetrazolyl ring, a bioisostere for carboxylic acids. This substitution may enhance metabolic stability but reduces lipophilicity.
- Applications: Limited due to discontinued status .
- Safety: No detailed toxicological data available .
(b) 4-(1H-Pyrazol-1-yl)aniline Hydrochloride
- CAS : N/A (TP-238 Hydrochloride)
- Molecular Formula : C₂₂H₃₀N₆O₃S·HCl
- Molecular Weight : 458.58 g/mol (free base)
- Applications : Investigated in oncology and inflammation pathways .
Piperidine and Piperazine Derivatives
(a) Benzyl 4-Aminopiperidine-1-carboxylate
- CAS : 120278-07-1
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 234.3 g/mol
- Key Differences : Piperidine ring instead of pyrrolidine; lacks the benzylamine backbone.
(b) 1-Benzyl-2-Piperidinecarboxylic Acid Hydrochloride Hydrate
- CAS : N/A
- Molecular Formula: C₁₃H₁₈ClNO₂·H₂O
- Molecular Weight : 287.75 g/mol
- Key Differences : Carboxylic acid group introduces acidity, altering solubility and bioavailability compared to the target compound .
Brominated Benzylamine Derivatives
4-Bromobenzylamine Hydrochloride
- CAS : 26177-44-6
- Molecular Formula : C₇H₈BrN·HCl
- Molecular Weight : 222.51 g/mol
- Applications : Intermediate in organic synthesis .
Functional and Therapeutic Comparisons
ROCK Inhibitors: Ripasudil Hydrochloride Hydrate (K-115)
- Structure: Shares the benzylamine backbone but includes an isoquinoline sulfonamide group.
- Efficacy : Clinically proven to reduce intraocular pressure in glaucoma by 20–30% via ROCK inhibition .
- Advantage Over Target Compound : Established therapeutic use, whereas [4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate remains investigational .
Research and Development Status
Biological Activity
[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of [4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It acts as a ligand, modulating the activity of these targets, which may involve:
- Signal Transduction : Influencing cellular signaling pathways.
- Enzyme Inhibition : Blocking the activity of specific enzymes linked to disease processes.
- Receptor Binding : Interacting with receptors to elicit physiological responses.
Anticancer Activity
Research indicates that [4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Carcinoma) | 15.2 |
| CEM (Human T-Lymphocyte) | 12.5 |
| L1210 (Murine Leukemia) | 18.3 |
These results suggest that the compound may interfere with critical cellular processes involved in tumor growth and survival .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies
- In Vivo Study on Tumor Growth : A study conducted on mice with induced tumors showed that administration of [4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells.
- Neuroprotection in Rodent Models : In a rodent model of ischemic stroke, treatment with the compound showed reduced neuronal death and improved functional recovery, highlighting its potential as a neuroprotective agent.
Pharmacological Profile
The pharmacological profile of [4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate includes:
- Absorption : Rapidly absorbed when administered orally.
- Distribution : Well-distributed in tissues, including the brain.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Eliminated via renal pathways.
Q & A
Q. What are the standard synthetic routes for [4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with aromatic precursors. Key steps include:
- Acylation : Reacting benzylamine derivatives with pyrrolidine carbonyl chloride under anhydrous conditions (e.g., dry DCM) .
- Hydrochloride Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt. Hydration is controlled by adjusting humidity during crystallization .
- Optimization : Use palladium or copper catalysts for coupling reactions to minimize side products. Monitor reaction progress via TLC or HPLC, and optimize temperature (60–80°C) and solvent polarity (DMF or acetonitrile) to improve yields .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR in deuterated DMSO or CDCl3 to identify peaks for the pyrrolidinylcarbonyl group (δ 1.8–2.5 ppm for pyrrolidine protons) and benzylamine moiety (δ 3.9–4.2 ppm for CH2NH2) .
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ at ~280–300 m/z) and detect hydrate-related adducts .
- X-ray Diffraction : Single-crystal X-ray for absolute stereochemical confirmation, particularly to resolve hydrate lattice structure .
Q. How do solubility and stability profiles impact experimental design in aqueous vs. organic systems?
Methodological Answer:
- Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL in H2O at 25°C), but organic solvents (e.g., DMSO) are preferred for stock solutions. Hydrate stability requires storage under nitrogen or desiccation to prevent deliquescence .
- pH Sensitivity : In aqueous buffers (pH 4–6), the compound remains stable, but basic conditions (pH >8) may hydrolyze the pyrrolidinylcarbonyl group. Use phosphate or acetate buffers for in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR or IR spectral data for this compound?
Methodological Answer:
- Deuterium Exchange : Use D2O shake experiments to confirm exchangeable protons (e.g., NH2 and hydrate OH) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in the aromatic (δ 7.2–7.8 ppm) and aliphatic regions to distinguish between stereoisomers or hydrate forms .
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
Q. What strategies are effective for designing QSAR models to predict its biological activity?
Methodological Answer:
- Descriptor Selection : Use topological polar surface area (TPSA), logP, and hydrogen-bonding counts from computational tools like MarvinSketch or MOE .
- Training Data : Curate bioactivity data (e.g., IC50 values) from analogs like [3-(1H-tetrazol-5-yl)benzyl]amine derivatives to build predictive models .
- Validation : Apply leave-one-out cross-validation and compare with experimental IC50 values for receptor binding assays (e.g., GPCR targets) .
Q. How can in silico methods predict its pharmacokinetic properties and metabolite pathways?
Methodological Answer:
- ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability (%F = 60–80), blood-brain barrier penetration (low), and CYP450 metabolism (CYP3A4/5 primary) .
- Metabolite Identification : Simulate Phase I oxidation (e.g., pyrrolidine ring hydroxylation) and Phase II glucuronidation using GLORYx or Meteor Nexus .
Q. What experimental approaches validate its mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes (e.g., kinases or proteases). Include positive controls (e.g., staurosporine) and measure Ki via Dixon plots .
- Docking Studies : Perform molecular docking (AutoDock Vina) using crystal structures (PDB) to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
Q. How should researchers address discrepancies in bioactivity data across different cell lines?
Methodological Answer:
- Cell Line Profiling : Test cytotoxicity (MTT assay) in multiple lines (e.g., HEK293, HeLa) to rule out off-target effects. Normalize data to cell viability .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins and confirm target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
